
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a cyclohexa-1,4-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene typically involves the trifluoromethylation of cyclohexa-1,4-diene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule using radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective synthesis. The exact methods and conditions can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound can form allylic carbocations, which are stabilized by resonance . These intermediates can then undergo further transformations, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,6-Trifluoro-6-methylcyclohexane: A fully hydrogenated analog of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene.
3,3,6-Trifluoro-6-methylcyclohexa-1,3-diene: A positional isomer with different double bond locations.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on a cyclohexa-1,4-diene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H7F3 |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
3,3,6-trifluoro-6-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C7H7F3/c1-6(8)2-4-7(9,10)5-3-6/h2-5H,1H3 |
Clé InChI |
ZSZZPWISIYVEPC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(C=C1)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


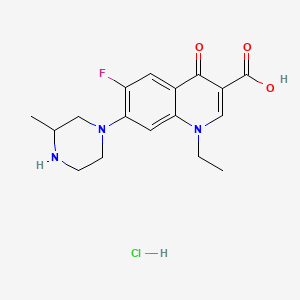
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)
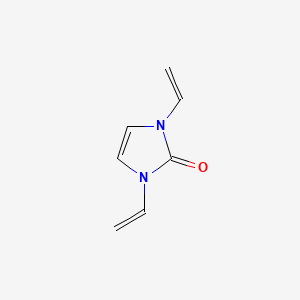



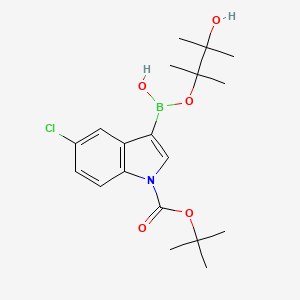
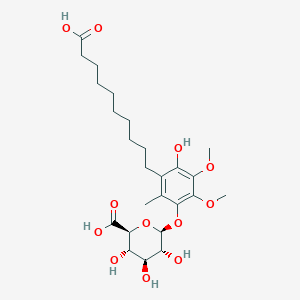
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
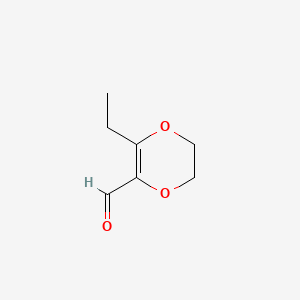
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)


